molecular formula C20H28O B12530225 5-Benzylidenetridec-6-en-4-one CAS No. 651726-64-6

5-Benzylidenetridec-6-en-4-one

Cat. No.: B12530225
CAS No.: 651726-64-6
M. Wt: 284.4 g/mol
InChI Key: PQQFZUQZSYZVIP-UHFFFAOYSA-N
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Description

5-Benzylidenetridec-6-en-4-one is an organic compound characterized by a benzylidene group attached to a tridecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidenetridec-6-en-4-one typically involves the condensation of benzaldehyde with tridec-6-en-4-one under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidenetridec-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Benzylidene carboxylic acids or ketones.

    Reduction: Benzylidene alcohols or alkanes.

    Substitution: Halogenated benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzylidenetridec-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylideneimidazo-4-one: Shares a similar benzylidene group but has an imidazole ring.

    5-Benzylidene-2-phenylthiazol-4-one: Contains a thiazole ring instead of a tridecene backbone.

Uniqueness

5-Benzylidenetridec-6-en-4-one is unique due to its long tridecene backbone, which imparts distinct chemical and physical properties compared to other benzylidene derivatives

Properties

CAS No.

651726-64-6

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

5-benzylidenetridec-6-en-4-one

InChI

InChI=1S/C20H28O/c1-3-5-6-7-8-12-16-19(20(21)13-4-2)17-18-14-10-9-11-15-18/h9-12,14-17H,3-8,13H2,1-2H3

InChI Key

PQQFZUQZSYZVIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)CCC

Origin of Product

United States

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